(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one

Description

Molecular Structure and Functional Group Analysis

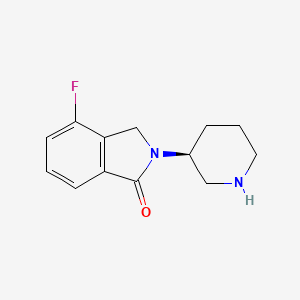

(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one is a heterocyclic compound featuring an isoindolin-1-one core substituted with a fluorine atom at the 4-position and a piperidin-3-yl group at the 2-position. The molecular formula is C₁₃H₁₅FN₂O , with a molecular weight of 234.27 g/mol . The isoindolin-1-one scaffold consists of a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring, where the ketone functional group (C=O) at position 1 defines the lactam moiety.

Key functional groups include:

- Lactam ring : The 1-one group contributes to hydrogen-bonding interactions and structural rigidity.

- Fluorine substituent : The electron-withdrawing fluorine at position 4 modulates electronic properties and bioavailability.

- Piperidine ring : A six-membered saturated nitrogen-containing heterocycle attached via a single bond to the isoindolinone core. The piperidine’s tertiary nitrogen enhances solubility and potential for target engagement.

The SMILES notation for the compound is C1CNCCC1N2CC3=C(C2=O)C=C(C=C3)F , with stereochemistry denoted by the (S) configuration at the piperidine’s third carbon.

Stereochemical Configuration and Chiral Centers

The compound’s chirality arises from the piperidin-3-yl substituent, which contains a single chiral center at the third carbon of the piperidine ring. The (S) configuration is assigned using the Cahn-Ingold-Prelog priority rules, where the nitrogen atom (higher priority) and adjacent carbons dictate the spatial arrangement.

X-ray crystallography or chiral chromatography confirms the enantiomeric purity, critical for pharmacological activity. The (S) -enantiomer exhibits distinct binding affinities compared to its (R) -counterpart, as seen in analogous isoindolinone derivatives. For example, in receptor-binding studies, the (S) -configuration often shows enhanced selectivity due to steric and electronic complementarity with target sites.

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name is This compound , reflecting:

- Parent structure : Isoindolin-1-one (positions 1–8).

- Substituents :

Alternative designations include:

- CAS Registry Number : 1787444-98-7.

- Synonyms : (S)-4-Fluoro-2-(3-piperidinyl)-1-isoindolinone, AKOS027393284, and CHEMBL4128128.

- Linear formula : C₁₃H₁₅FN₂O.

The compound is cataloged in chemical databases under identifiers such as PubChem CID 86277192 and MFCD26097075 . Its structural analogs, such as (R)-4-fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride (CAS 1786939-33-0), highlight the importance of stereochemistry in differentiating pharmacological profiles.

Properties

IUPAC Name |

4-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9/h1,4-5,9,15H,2-3,6-8H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLBBIASRURMAJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N2CC3=C(C2=O)C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one can be achieved through several synthetic routes. One common method involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines. This reaction proceeds through a domino process, leading to the formation of the isoindolinone core .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Substitution: The fluorine atom or other substituents on the aromatic ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₆FN₂O

- Molecular Weight : Approximately 234.27 g/mol

- Structure : Characterized by a piperidine ring and a fluorine atom at the 4-position, enhancing its pharmacological properties.

Medicinal Chemistry

(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders and cancer. The compound's ability to modulate biological targets makes it a candidate for drug development.

Research has demonstrated that this compound exhibits significant anti-inflammatory and neuroprotective properties:

- Anti-inflammatory Effects : Studies indicate that it can reduce levels of tumor necrosis factor alpha (TNFα), suggesting potential applications in conditions like rheumatoid arthritis and Crohn's disease.

- Neuroprotective Properties : Preliminary studies show that it may protect neurons from oxidative stress-induced damage, indicating its utility in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Cytokine Modulation Study : This study demonstrated that administration of this compound resulted in decreased TNFα levels in animal models, highlighting its potential as an anti-inflammatory agent.

- Neuroprotection in Animal Models : Research showed that this compound could protect neurons from oxidative stress-induced damage, suggesting its utility in managing neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, leading to modulation of the target’s activity. The compound may influence various signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one

- Structural Difference : The (R)-enantiomer shares the same substituents but differs in stereochemistry at the piperidine-3-yl position.

- Implications: Enantiomers often exhibit divergent biological activities due to chiral recognition by biological targets. For example, (S)- and (R)-configurations may lead to variations in binding affinity or metabolic pathways.

Pyrrolidine Analogue: (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one

- Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.

- Lipophilicity: Pyrrolidine derivatives may exhibit reduced lipophilicity compared to piperidine analogues, impacting membrane permeability and pharmacokinetics .

Fluorinated Isoindolin-1-one Derivatives

- Fluorine Position : The 4-fluoro substitution is critical for electronic modulation. Compounds with fluorine at alternative positions (e.g., 5- or 6-) may exhibit altered dipole moments and hydrogen-bonding capacities.

- Heterocycle Variations : Piperidine derivatives generally offer better solubility and metabolic stability than pyrrolidine analogues, which are more conformationally restricted .

Key Research Findings

- Biological Relevance: Isoindolin-1-ones with fluorinated substituents and nitrogenous heterocycles are prioritized in drug discovery for their dual role in target engagement and ADME optimization .

- Stereochemical Impact : While specific data are lacking, enantiomeric pairs of related compounds (e.g., HIV protease inhibitors) often show orders-of-magnitude differences in potency, underscoring the need for chiral resolution in development .

Biological Activity

(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one is a chiral compound belonging to the isoindolinone class, characterized by its unique structural features including a piperidine ring and a fluorine atom at the 4-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Chemical Formula : C₁₃H₁₆FN₂O

- Molecular Weight : Approximately 270.73 g/mol

- Structure : The isoindolinone framework provides a versatile scaffold for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially modulating the activity of these targets and influencing various signaling pathways. This modulation can lead to therapeutic effects, particularly in inflammatory and neurodegenerative conditions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce levels of tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation. This activity suggests potential applications in treating conditions such as rheumatoid arthritis and Crohn's disease.

Neuroprotective Properties

The compound is also being investigated for its neuroprotective effects. Preliminary studies suggest that it may influence pathways related to neuronal survival and apoptosis, making it a candidate for further research in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Study on Cytokine Modulation : A study demonstrated that administration of this compound resulted in decreased TNFα levels in animal models, highlighting its potential as an anti-inflammatory agent.

- Neuroprotection in Animal Models : Another research effort showed that this compound could protect neurons from oxidative stress-induced damage, suggesting its utility in neurodegenerative disease management.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one | C₁₃H₁₆ClFN₂O | Different stereochemistry may alter receptor interactions |

| (R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one | C₁₃H₁₆ClFN₂O | Fluorine at the 6-position could affect biological activity differently |

| Substituted isoindolines | Varies | Diverse substituents lead to a wide range of biological activities |

Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Its ability to modulate inflammatory responses and provide neuroprotection positions it as a valuable candidate for therapeutic applications. Further investigations, including clinical trials, will be essential to fully elucidate its efficacy and safety profiles.

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one?

The synthesis of isoindolin-1-one derivatives typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example, palladium-catalyzed coupling of potassium trifluoroborate salts with brominated isoindolin-1-ones has been used to introduce aryl/alkyl groups (e.g., methoxybenzyl substituents) with yields exceeding 80% . For stereoselective synthesis, chiral auxiliaries or catalysts may be employed, as demonstrated in the preparation of (S)-configured indolin-2-one derivatives via asymmetric alkylation . Key steps include chromatographic purification (silica gel) and characterization via / NMR, IR, and HRMS .

Q. How can the crystal structure of this compound be resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Use programs like SHELXL for small-molecule refinement and SHELXS/SHELXD for phase solution . For macromolecular applications, the CCP4 suite provides tools for data processing and structure validation . Ensure high-resolution data (e.g., <1.2 Å) to resolve fluorophenyl and piperidine moieties unambiguously .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : -NMR is essential for confirming the position and electronic environment of the fluorine substituent.

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formula accuracy.

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm) and NH/CH vibrations in the isoindolinone core .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological activity data for this compound?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or polymorphic forms. Perform:

Q. What catalytic mechanisms are plausible for modifying the piperidine moiety in this compound?

The piperidine ring can undergo functionalization via:

- N-Alkylation : Use of alkyl halides or Mitsunobu conditions for stereospecific substitutions.

- Oxidation/Reduction : Piperidin-3-yl groups can be oxidized to ketones (e.g., using KMnO) or reduced to amines (e.g., via BH-THF) .

- Cross-coupling : Suzuki-Miyaura reactions for aryl group introduction, leveraging palladium catalysts and boronic acids .

Q. How can computational methods aid in target identification for this compound?

- Molecular Docking : Screen against kinase or phosphatase targets (e.g., PF-06465469-related enzymes) using Schrödinger or AutoDock .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity data to predict binding affinities .

- MD Simulations : Assess conformational stability of the isoindolinone core in biological matrices .

Q. What strategies optimize the enantiomeric purity of (S)-configured derivatives?

- Chiral Chromatography : Use columns like Chiralpak IG-3 with hexane/IPA mobile phases.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.